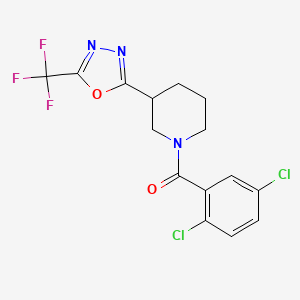
(2,5-Dichlorophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a dichlorophenyl group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are common in many biologically active compounds. The presence of halogens (chlorine and fluorine) could potentially enhance the lipophilicity of the compound, which might affect its absorption and distribution in the body .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the dichlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the piperidine ring could undergo reactions at the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The synthesis of related compounds involves substitution reactions and characterization through spectroscopic techniques. For instance, a specific compound was synthesized and characterized by X-ray diffraction, demonstrating a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This structural information is crucial for understanding the chemical behavior and potential applications of these compounds (Karthik et al., 2021).
Antimicrobial Activity
- Certain derivatives have shown promising in vitro antimicrobial activity. For example, a study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antimicrobial Agents
- Synthesis and evaluation of novel derivatives for anticancer and antimicrobial activities have been conducted. A series of novel 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives exhibited potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities, indicating their potential as therapeutic agents (G, T., & Bodke, Y., 2021).
Synthesis Methods
- Innovative synthesis methods have been developed, such as microwave-assisted synthesis, which offers higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. These methods are applied to synthesize derivatives with significant antiinflammatory and antibacterial activities (Ravula et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3O2/c16-9-3-4-11(17)10(6-9)13(24)23-5-1-2-8(7-23)12-21-22-14(25-12)15(18,19)20/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBHPCWJDUCGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

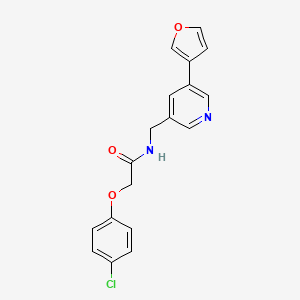
![1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)
![1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B2768378.png)
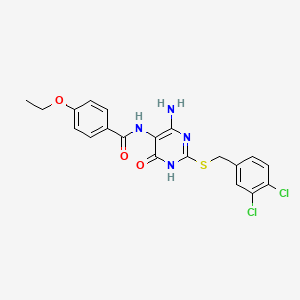
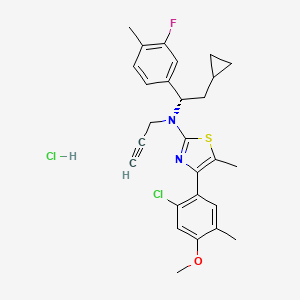
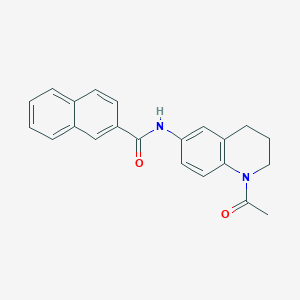
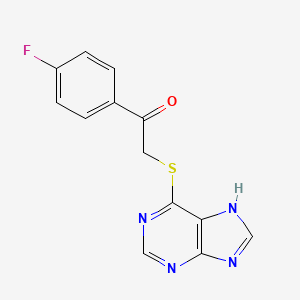
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768385.png)
![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)
![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)
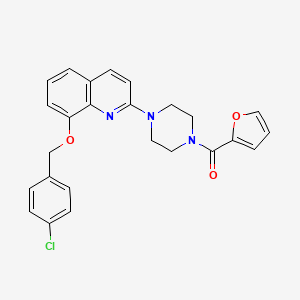
![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)